molecular formula C22H31N3O3 B7542816 1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide

1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide

Cat. No. B7542816
M. Wt: 385.5 g/mol
InChI Key: QCWTWRWRIBCURC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide, also known as PPCC, is a synthetic compound that belongs to the class of piperidine derivatives. PPCC has gained significant attention in the scientific community due to its potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry.

Scientific Research Applications

1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide has been extensively studied for its potential applications in various research fields. In neuroscience, 1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide has been used as a tool to study the function of dopamine receptors in the brain. 1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide acts as a selective dopamine D3 receptor antagonist, and its use has helped researchers to elucidate the role of dopamine D3 receptors in addiction and other neurological disorders.
In pharmacology, 1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide has been studied for its potential as a drug candidate for the treatment of addiction and other neurological disorders. Studies have shown that 1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide exhibits high affinity and selectivity for dopamine D3 receptors, making it a promising drug candidate for the treatment of addiction.
In medicinal chemistry, 1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide has been used as a lead compound for the development of novel dopamine D3 receptor antagonists. Researchers have synthesized and tested various analogs of 1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide to identify compounds with improved potency and selectivity for dopamine D3 receptors.

Mechanism of Action

1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide acts as a selective antagonist of dopamine D3 receptors. Dopamine D3 receptors are a subtype of dopamine receptors that are primarily located in the mesolimbic system of the brain, which is involved in reward and motivation. By blocking dopamine D3 receptors, 1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide inhibits the rewarding effects of drugs of abuse and reduces drug-seeking behavior.
Biochemical and Physiological Effects
1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide has been shown to have significant biochemical and physiological effects in animal models. Studies have demonstrated that 1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide reduces drug-seeking behavior and reinstatement of drug-seeking behavior in rodents. 1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide has also been shown to attenuate the rewarding effects of drugs of abuse, such as cocaine and methamphetamine.

Advantages and Limitations for Lab Experiments

1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide has several advantages for use in lab experiments. It is a selective dopamine D3 receptor antagonist, making it a useful tool for studying the function of dopamine D3 receptors in the brain. 1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide is also relatively stable and easy to synthesize, making it a cost-effective compound for use in research.
However, there are also limitations to the use of 1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide in lab experiments. 1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide has poor solubility in water, which can make it difficult to administer in vivo. 1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide also has limited selectivity for dopamine D3 receptors, and its use can lead to off-target effects.

Future Directions

There are several future directions for research on 1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide. One area of research is the development of novel analogs of 1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide with improved potency and selectivity for dopamine D3 receptors. Another area of research is the use of 1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide as a tool to study the role of dopamine D3 receptors in addiction and other neurological disorders. Additionally, research is needed to elucidate the full range of biochemical and physiological effects of 1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide and to identify potential off-target effects.

Synthesis Methods

1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide is synthesized through a multistep process that involves the reaction of 2-phenylacetylpyrrolidine-1-carbonyl chloride with N-propylpiperidine-3-carboxamide in the presence of a base. The resulting product is then purified through column chromatography to obtain pure 1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide.

properties

IUPAC Name

1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O3/c1-2-12-23-21(27)18-10-6-13-24(16-18)22(28)19-11-7-14-25(19)20(26)15-17-8-4-3-5-9-17/h3-5,8-9,18-19H,2,6-7,10-16H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWTWRWRIBCURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCCN(C1)C(=O)C2CCCN2C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide

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